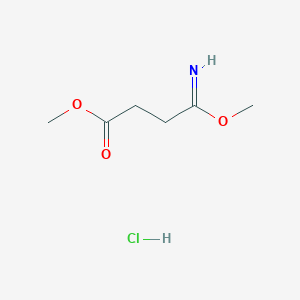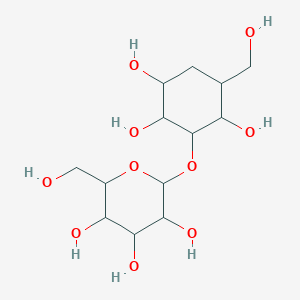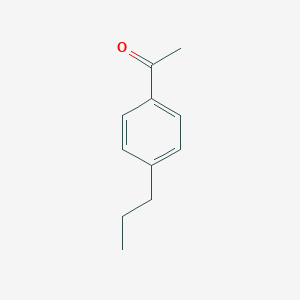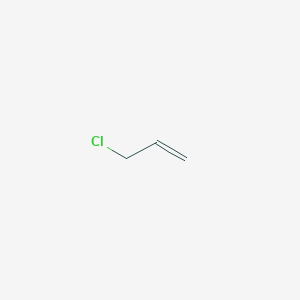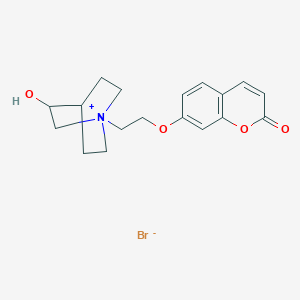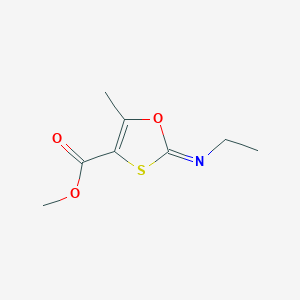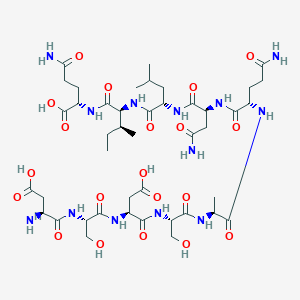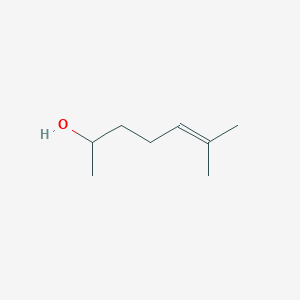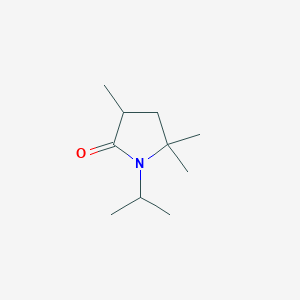
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one is a heterocyclic organic compound with a five-membered lactam ring. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound’s molecular formula is C10H19NO, and it is characterized by the presence of an isopropyl group and three methyl groups attached to the pyrrolidone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethyl-2-pyrrolidone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3,5,5-trimethyl-2-pyrrolidone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the original isopropyl or methyl groups.
Scientific Research Applications
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3,5,5-trimethyl-2-pyrrolidone involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidone: A structurally similar compound with a single methyl group instead of the isopropyl group.
3,5,5-Trimethyl-2-pyrrolidone: Lacks the isopropyl group but shares the same pyrrolidone core structure.
N-Methyl-2-pyrrolidone: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Properties
CAS No. |
155068-00-1 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3,5,5-trimethyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(12)8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
BKOYJYDAGPOAOK-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
Canonical SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
Synonyms |
2-Pyrrolidinone,3,5,5-trimethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


